

Technical Support Center: Improving Adhesion of ALD Ruthenium Films

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Compound of Interest

Compound Name: *Bis(ethylcyclopentadienyl)
ruthenium*

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Welcome to the technical support center for Atomic Layer Deposition (ALD) of Ruthenium (Ru). This guide is designed for researchers and engineers encountering adhesion challenges during the deposition of ALD Ru films. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you achieve robust and reliable film adhesion on a variety of substrates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good adhesion with ALD Ruthenium so challenging, especially on oxide surfaces?

A1: The challenge stems from fundamental differences in surface energy and chemical reactivity. Ruthenium, a noble metal, has high surface energy, while common dielectric substrates like Silicon Dioxide (SiO₂) have low surface energy. This mismatch makes it difficult for Ru precursors to initially "wet" the surface and form a continuous film. Instead, the deposition often begins with the formation of isolated islands, a phenomenon known as island growth.[1] This initial growth mode can lead to a long nucleation delay, poor film coalescence, and ultimately, weak adhesion.[2][3][4][5]

Q2: What is a "nucleation delay" and how does it relate to adhesion?

A2: A nucleation delay, or incubation period, is the number of ALD cycles required before stable film growth begins.^{[5][6]} On non-ideal surfaces like SiO₂, Ru precursors may struggle to find reactive sites to chemisorb, leading to delays of tens to hundreds of cycles.^{[5][6]} A long nucleation delay is a strong indicator of a poor substrate-precursor interaction and often correlates with weak film adhesion. Films that nucleate poorly tend to be non-continuous and can delaminate under stress.^{[1][7]}

Q3: Can plasma-enhanced ALD (PEALD) improve Ru adhesion?

A3: Yes, PEALD can significantly improve adhesion for several reasons. Plasma treatments, either as a pre-treatment or as part of the ALD cycle (e.g., using NH₃ or H₂ plasma), can functionalize the substrate surface.^{[6][8][9]} This process increases surface energy and creates more reactive sites, which promotes better nucleation and stronger bonding.^{[8][10][11]} For instance, an oxygen or nitrogen plasma can introduce polar groups on a dielectric surface, improving its wettability for the Ru precursor.^{[9][12]}

Q4: What are the most common adhesion layers or "glue" layers for ALD Ru?

A4: For dielectric substrates like SiO₂, thin metallic or metal nitride layers are commonly used to promote adhesion. Titanium Nitride (TiN) is a widely adopted adhesion promoter for Ru.^{[13][14]} It provides a high-energy surface on which Ru can nucleate readily with minimal delay.^{[14][15]} Other materials like Tantalum Nitride (TaN) have also been shown to be effective.^{[16][17]} The choice often depends on the specific application and integration requirements, such as in copper interconnects where the adhesion layer may also serve as a diffusion barrier.^{[17][18]}

Troubleshooting Guide: Common Adhesion Problems & Solutions

This section addresses specific adhesion-related failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Ru film is peeling or delaminating from SiO₂ or SiN_x substrates.

Symptoms:

- Visible flaking or blistering of the film, especially for thicknesses above 10-15 nm.[1]
- Poor results from adhesion tests (e.g., tape test).
- Blister formation may be observed at higher deposition temperatures (>275 °C).[7]

Root Cause Analysis: This is a classic sign of poor nucleation and weak interfacial bonding. The low density of reactive sites (like hydroxyl, -OH, groups) on pristine SiO₂ or SiN_x surfaces leads to a significant nucleation delay.[3][19] The initial Ru deposits form disconnected islands. As the film gets thicker, internal stress builds up, and because the film is not well-anchored to the substrate, this stress causes it to peel off.[1][7]

Solutions:

Solution ID	Method	Mechanism of Action	Key Parameters to Control
S1-A	Substrate Surface Activation (Plasma)	An O ₂ or NH ₃ plasma pre-treatment cleans the surface and introduces polar functional groups (-OH, -NH _x), which act as chemisorption sites for the Ru precursor. [8][9][12] This increases surface energy and dramatically reduces nucleation delay.[8][10]	Plasma Power (e.g., 500W), Exposure Time (e.g., 1-10 min), Gas Flow Rate, Temperature.[12]
S1-B	Substrate Surface Activation (Chemical)	Wet chemical treatments like an RCA clean can effectively hydroxylate a silicon surface, preparing it for deposition.[20]	Chemical Purity, Bath Temperature, Treatment Time.
S1-C	Deposition of an Adhesion Layer	A thin (0.5 - 2.5 Å) layer of TiN or TaN is deposited via ALD or PVD prior to Ru ALD. [13][16] These materials have high surface energy and are readily wetted by Ru precursors, leading to excellent nucleation and strong metallic bonding.[14]	Adhesion Layer Thickness, Deposition Temperature, Conformality.

S1-D	Molecular Surface Pretreatment	A single pulse of a highly reactive precursor like Trimethylaluminum (TMA) or Diethylzinc (DEZ) can functionalize the surface, enhancing nucleation site density and promoting more uniform growth.[2][3][4]	Precursor Pulse Time, Purge Time, Substrate Temperature.
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Problem 2: Ru film shows good adhesion on TiN but poor adhesion on SiO₂ in the same patterned wafer.

Symptoms:

- Selective growth or good film quality on metallic regions (TiN, W, Pt).
- Sparse nucleation, high roughness, or poor adhesion on adjacent dielectric (SiO₂) regions.

Root Cause Analysis: This is an issue of selective deposition driven by substrate-dependent nucleation. Ru precursors, particularly common cyclopentadienyl-based ones, chemisorb much more readily on metallic or metal nitride surfaces than on oxides.[15][21] The TiN surface provides ample sites for precursor reaction, leading to immediate, layer-by-layer growth, while the SiO₂ surface suffers from a long nucleation delay.[14][15] DFT studies confirm that Ru atoms adsorb significantly more strongly on TiN compared to SiO₂. [14]

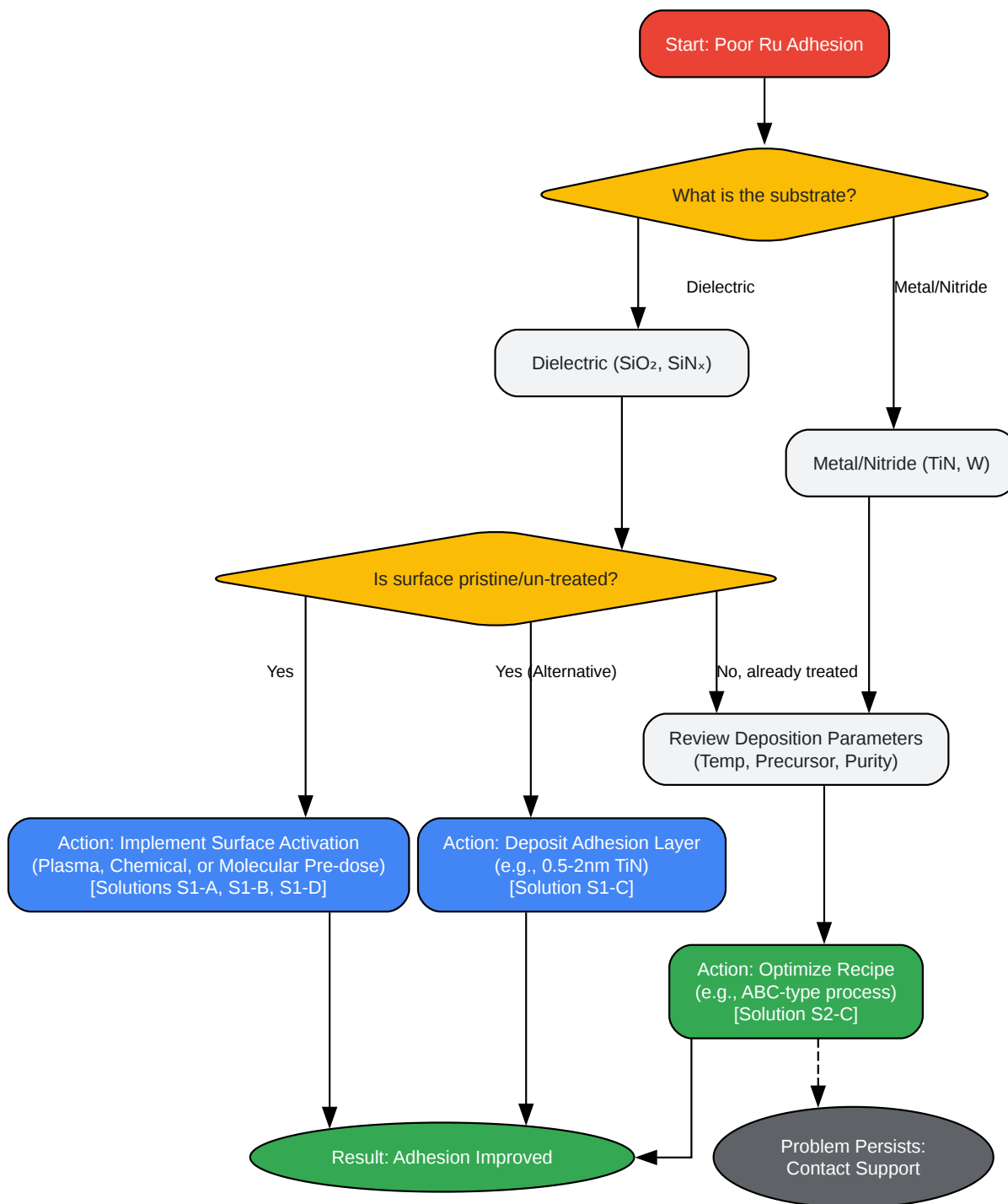
Solutions:

Solution ID	Method	Mechanism of Action	Key Parameters to Control
S2-A	Optimize Deposition Temperature	Temperature affects both surface reactions and precursor decomposition. For some precursor/reactant combinations, an optimal temperature window exists (e.g., 250 °C) where nucleation on oxides is improved without causing film stress or blistering.[7]	Deposition Temperature (typically 250-350 °C).[12][22]
S2-B	Use a More Reactive Precursor	Some novel Ru precursors are designed for enhanced reactivity and show shorter incubation times on oxide surfaces compared to traditional ones.[15]	Precursor Chemistry, Bubbler Temperature, Pulse Sequence.

S2-C	Employ an ABC-Type ALD Process	For thermal ALD using O ₂ , an intermediate H ₂ pulse can be added. The O ₂ pulse enhances nucleation on SiO ₂ , and the subsequent H ₂ pulse reduces any formed RuO _x back to metallic Ru, resulting in smoother films. [23]	O ₂ Pulse Time, H ₂ Pulse Time, Cycle Sequence.
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Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving ALD Ru adhesion problems.



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Caption: Troubleshooting workflow for ALD Ru adhesion issues.

Key Experimental Protocols

Protocol 1: O₂ Plasma Surface Activation for SiO₂ Substrates

This protocol describes a pre-deposition treatment to enhance Ru nucleation on silicon dioxide.

- **Substrate Loading:** Load the SiO₂/Si wafer into the ALD reaction chamber.
- **System Pump-Down:** Evacuate the chamber to the system's base pressure.
- **Thermal Equilibration:** Heat the substrate to the intended Ru deposition temperature (e.g., 300 °C) and allow it to stabilize for 15-30 minutes.
- **Plasma Ignition:**
 - Introduce high-purity Oxygen (O₂) gas into the chamber at a controlled flow rate.
 - Ignite the RF plasma source to the desired power (e.g., 100-500 W).[\[12\]](#)
- **Plasma Treatment:** Maintain the O₂ plasma for a duration of 1 to 10 minutes. The goal is to create a highly reactive, hydroxyl-rich surface.
- **Purge:** Turn off the plasma source and O₂ flow. Purge the chamber thoroughly with an inert gas (e.g., N₂ or Ar) to remove all residual oxygen and byproducts.
- **Initiate ALD:** Immediately proceed with the ALD Ru deposition process without breaking vacuum. This ensures the activated surface is not re-contaminated.

Self-Validation: A successfully activated surface is more hydrophilic. This can be confirmed ex-situ with contact angle measurements on a test wafer, where a significant decrease in the water contact angle should be observed.

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